molecular formula C11H19N3O2 B13621820 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

Cat. No.: B13621820
M. Wt: 225.29 g/mol
InChI Key: PRHARFQPHUDXQD-UHFFFAOYSA-N
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Description

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is a complex organic compound characterized by the presence of an imidazole ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the dimethyl groups. The final steps involve the addition of the butanoic acid moiety and the methylamino group. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The imidazole ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities and biochemical pathways. The compound’s structure allows it to interact with various receptors and enzymes, modulating their functions and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4,5-Dimethyl-1h-imidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid is unique due to its specific substitution pattern on the imidazole ring and the presence of both methylamino and butanoic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-2-methyl-2-(methylamino)butanoic acid

InChI

InChI=1S/C11H19N3O2/c1-8-9(2)14(7-13-8)6-5-11(3,12-4)10(15)16/h7,12H,5-6H2,1-4H3,(H,15,16)

InChI Key

PRHARFQPHUDXQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)CCC(C)(C(=O)O)NC)C

Origin of Product

United States

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